N-Boc-3-bromo-2-fluoro-L-phenylalanine
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Overview
Description
N-Boc-3-bromo-2-fluoro-L-phenylalanine is a synthetic amino acid derivative with the molecular formula C14H17BrFNO4 and a molecular weight of 362.19 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a fluorine atom on the phenylalanine backbone. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-bromo-2-fluoro-L-phenylalanine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-L-phenylalanine.
Bromination: The protected phenylalanine undergoes bromination at the 3-position of the phenyl ring using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-bromo-2-fluoro-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Peptide Coupling: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide bond formation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido, thiocyanato, or other substituted phenylalanine derivatives can be formed.
Deprotected Amino Acid: Removal of the Boc group yields 3-bromo-2-fluoro-L-phenylalanine.
Peptide Products: Coupling reactions result in the formation of peptides containing this compound.
Scientific Research Applications
N-Boc-3-bromo-2-fluoro-L-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of peptide-based drugs and enzyme inhibitors.
Peptide Synthesis: The compound is incorporated into peptides to study protein-protein interactions and protein folding.
Biological Studies: It is used to investigate the effects of fluorinated amino acids on protein structure and function.
Industrial Applications: The compound is utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-Boc-3-bromo-2-fluoro-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the fluorine atom can enhance the stability and bioavailability of the peptides, while the bromine atom can serve as a site for further functionalization. The Boc protecting group ensures selective reactions at the amino group, allowing for precise modifications .
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-bromo-L-phenylalanine: Lacks the fluorine atom, making it less versatile in certain applications.
N-Boc-2-bromo-5-fluoro-DL-phenylalanine: Has a different substitution pattern, affecting its reactivity and properties.
N-Fmoc-3-bromo-2-fluoro-L-phenylalanine: Uses a different protecting group (Fmoc) which is removed under basic conditions.
Uniqueness
N-Boc-3-bromo-2-fluoro-L-phenylalanine is unique due to the combination of the Boc protecting group, bromine, and fluorine atoms. This combination allows for diverse chemical modifications and applications in various fields of research .
Properties
Molecular Formula |
C14H17BrFNO4 |
---|---|
Molecular Weight |
362.19 g/mol |
IUPAC Name |
(2S)-3-(3-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1 |
InChI Key |
PGVIVQHZILLOCN-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=CC=C1)Br)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Br)F)C(=O)O |
Origin of Product |
United States |
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